

Characterization of Neobritannilactone B: A Spectroscopic and Methodological Guide

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Compound of Interest

Compound Name: *Neobritannilactone B*

Cat. No.: *B8261871*

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Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of **Neobritannilactone B**, a sesquiterpene lactone of significant interest.

Neobritannilactone B, a bioactive natural product isolated from the flowers of *Inula britannica*, has garnered attention within the scientific community for its potential therapeutic applications. Accurate and thorough characterization of this compound is paramount for its advancement in research and development. This document outlines the key spectroscopic data (NMR and MS) and detailed experimental procedures for its isolation and analysis.

Spectroscopic Data for Neobritannilactone B

The structural elucidation of **Neobritannilactone B** relies heavily on the interpretation of its spectroscopic data. The following tables summarize the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) data.

Table 1: ^1H NMR Spectroscopic Data for Neobritannilactone B (500 MHz, CDCl_3)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1	4.95	d	9.6
2	2.15	m	
3 α	1.80	m	
3 β	1.65	m	
4	2.05	m	
5	3.98	d	9.6
6	4.25	t	9.0
7	2.85	m	
9 α	1.95	m	
9 β	1.75	m	
10	1.50	s	
11	2.55	m	
13	1.20	d	
14	1.15	d	
15	1.05	d	

Table 2: ^{13}C NMR Spectroscopic Data for Neobritannilactone B (125 MHz, CDCl_3)

Position	Chemical Shift (δ) ppm
1	82.4
2	35.1
3	30.5
4	41.2
5	78.9
6	75.3
7	50.1
8	139.8
9	40.7
10	25.9
11	134.5
12	170.2
13	120.8
14	16.7
15	20.3

Table 3: HRESI-MS Data for Neobritannilactone B

Parameter	Value
Molecular Formula	C ₁₅ H ₂₀ O ₃
Calculated Mass [M+H] ⁺	249.1485
Measured Mass [M+H] ⁺	249.1482

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful isolation and characterization of **Neobritannilactone B**.

Isolation of Neobritannilactone B from *Inula britannica*

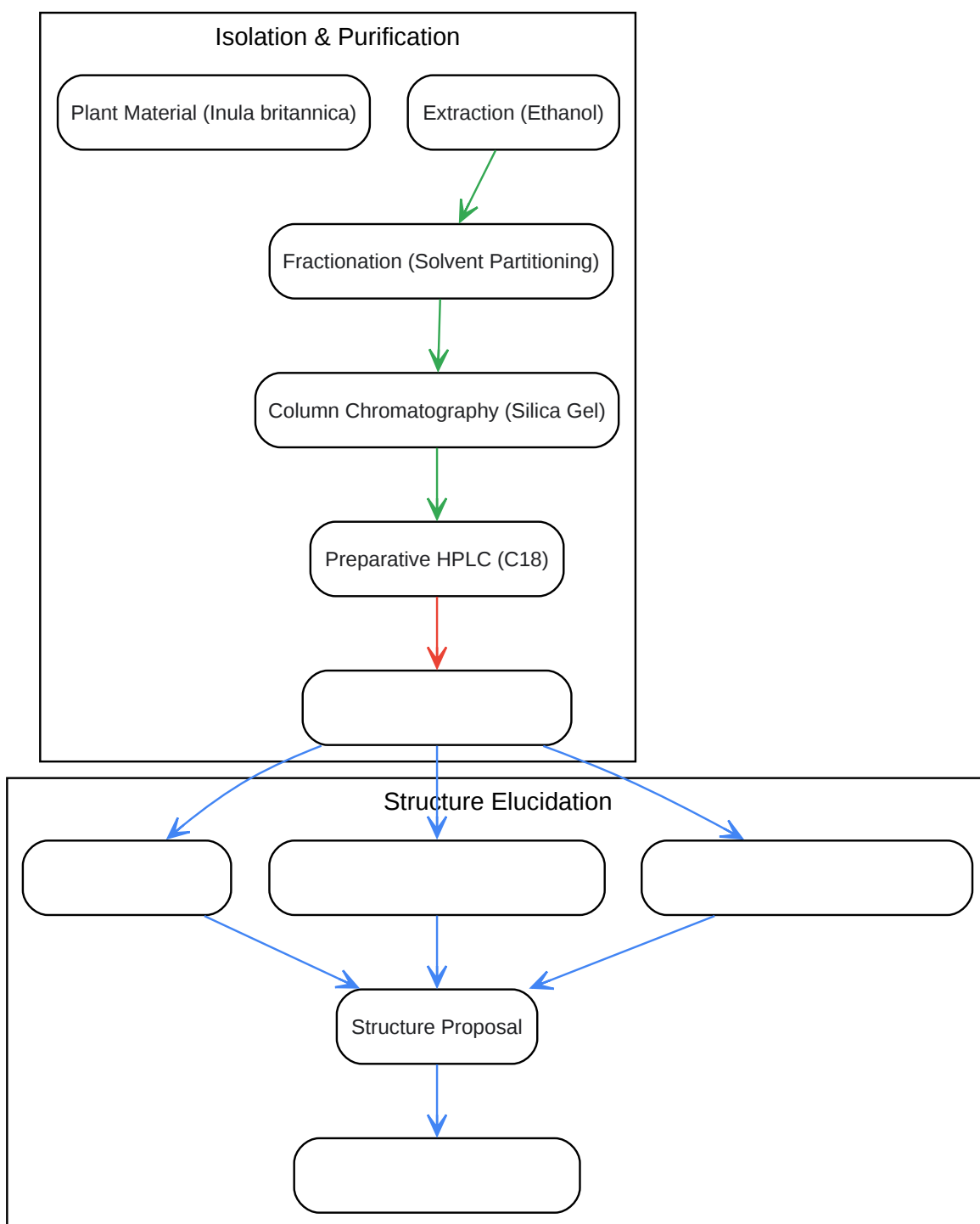
- **Plant Material and Extraction:** Air-dried and powdered flowers of *Inula britannica* are exhaustively extracted with 95% ethanol at room temperature.^[1] The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract.^[1]
- **Fractionation:** The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, typically n-hexane, chloroform, and ethyl acetate.^[1] The chloroform-soluble fraction is collected for further purification.
- **Chromatographic Purification:**
 - **Silica Gel Column Chromatography:** The chloroform fraction is subjected to silica gel column chromatography.^[1] A gradient elution is employed, starting with n-hexane and gradually increasing the polarity with ethyl acetate.^[1] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
 - **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions identified as containing **Neobritannilactone B** are pooled and further purified by preparative HPLC on a C18 reversed-phase column using a mobile phase of methanol and water.

Spectroscopic Analysis

- **NMR Spectroscopy:** ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are referenced to tetramethylsilane (TMS).
- **Mass Spectrometry:** High-resolution mass spectra are obtained using an electrospray ionization (ESI) source in positive ion mode.

Structural Elucidation Workflow and Signaling Pathway Analysis

The structural elucidation of a natural product like **Neobritannilactone B** is a logical process involving multiple analytical techniques. The general workflow is depicted below.



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Caption: Workflow for the Isolation and Structural Elucidation of **Neobritannilactone B**.

Interpretation of 2D NMR Data

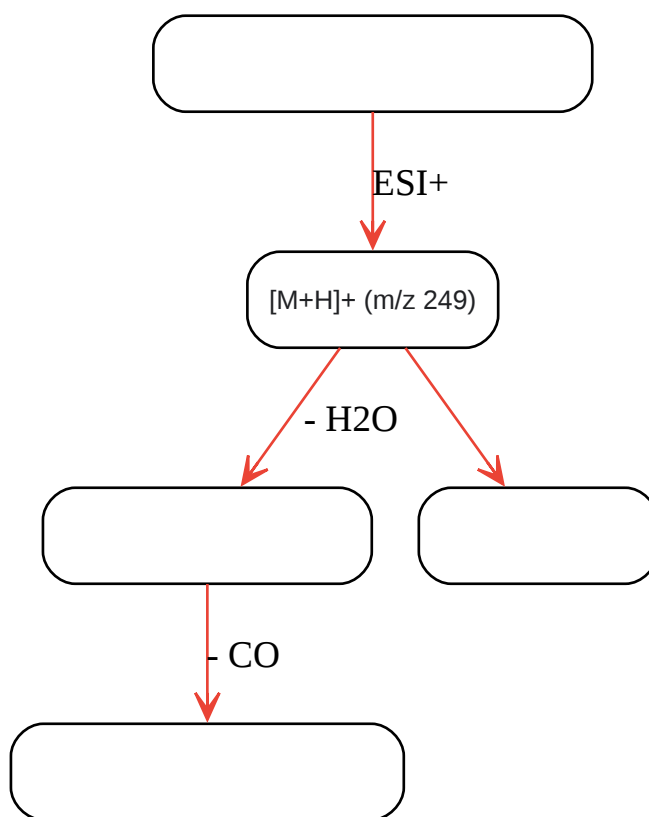
- COSY (Correlation Spectroscopy): Establishes ^1H - ^1H coupling correlations, identifying adjacent protons in the spin system.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ^1H and ^{13}C nuclei, allowing for the assignment of carbons bearing protons.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons.

Mass Spectrometry Fragmentation Pathway

The fragmentation of sesquiterpene lactones in ESI-MS often involves characteristic losses of small neutral molecules. For **Neobritannilactone B**, the protonated molecule $[\text{M}+\text{H}]^+$ is observed. Subsequent fragmentation in MS/MS experiments would likely involve:

- Loss of water (H_2O): Dehydration is a common fragmentation pathway for molecules containing hydroxyl groups.
- Loss of carbon monoxide (CO): Decarbonylation from the lactone ring is a characteristic fragmentation.
- Loss of isopropene: Cleavage of the side chains can also occur.

A proposed fragmentation pathway is illustrated in the diagram below.



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Caption: Proposed ESI-MS Fragmentation Pathway for **Neobritannilactone B**.

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References

- 1. benchchem.com [benchchem.com]
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